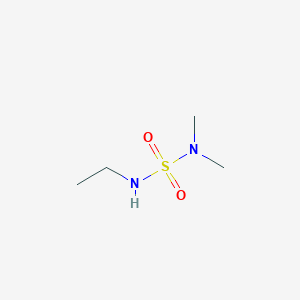
Dimethyl n-ethylsulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl n-ethylsulfamide is an organosulfur compound with the molecular formula C4H12N2O2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an ethyl group and two methyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl n-ethylsulfamide can be synthesized through various synthetic routes. One common method involves the reaction of ethylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the sulfur atom of dimethyl sulfate, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Dimethyl n-ethylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
科学研究应用
Dimethyl n-ethylsulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and polymers.
作用机制
The mechanism of action of dimethyl n-ethylsulfamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical processes, leading to the compound’s observed biological effects.
相似化合物的比较
Dimethyl n-ethylsulfamide can be compared with other sulfonamide derivatives such as:
Sulfamethazine: Used as an antibacterial agent in veterinary medicine.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Sulfanilamide: One of the earliest sulfonamide drugs used to treat bacterial infections.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical reactivity and potential biological activities. Its dual methyl groups and ethyl substitution provide distinct steric and electronic properties that influence its interactions with other molecules.
By understanding the detailed chemistry and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
(dimethylsulfamoylamino)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-4-5-9(7,8)6(2)3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBETWEDFWXYCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
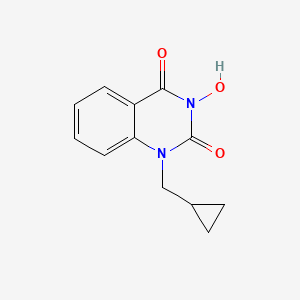
![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)
![(Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2786018.png)
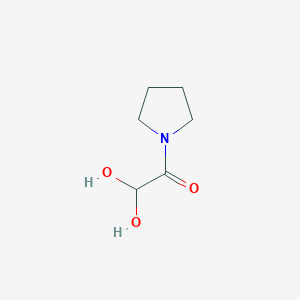
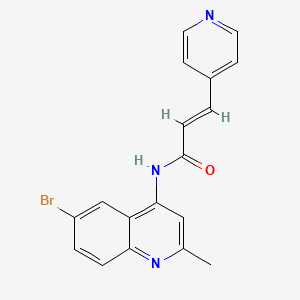
![2-(4-chlorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2786023.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2786024.png)
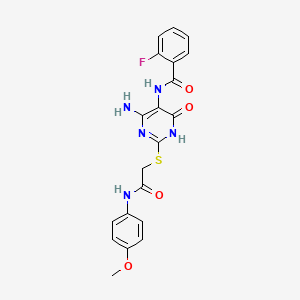
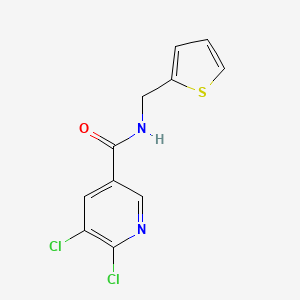
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2786033.png)
![(Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide](/img/structure/B2786034.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2786035.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide](/img/structure/B2786037.png)

